molecular formula C20H19N3O3 B6518112 N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide CAS No. 904525-96-8

N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide

Cat. No.: B6518112
CAS No.: 904525-96-8
M. Wt: 349.4 g/mol
InChI Key: RCKZMBJYYAPWEP-UHFFFAOYSA-N
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Description

"N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide" is a structurally complex acetamide derivative characterized by a tetrahydropyrazinone ring fused with a phenyl group and an acetamide moiety substituted at the 3,5-dimethylphenyl position. Its synthesis and characterization were first reported in 2004, but further pharmacological or mechanistic studies remain sparse .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-10-15(2)12-16(11-14)21-18(24)13-22-8-9-23(20(26)19(22)25)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKZMBJYYAPWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related acetamide derivatives, emphasizing differences in substituents, physical properties, and applications.

Structural Analogs in Agrochemical Chemistry

Several acetamide derivatives are widely used as herbicides or fungicides. Key examples include:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Melting Point/Physical State Primary Use
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 g/mol 2-chloro, 2,6-diethylphenyl, methoxymethyl Liquid Herbicide (maize)
Oxadixyl 77732-09-3 C₁₄H₁₈N₂O₄ 278.31 g/mol 2-methoxy, oxazolidinyl ring 72–74°C Fungicide
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 137-58-6 C₁₄H₂₂N₂O 234.33 g/mol Diethylamino, 2,6-dimethylphenyl 66–69°C Local anesthetic
Target Compound - C₂₀H₂₁N₃O₃ 351.40 g/mol 3,5-dimethylphenyl, tetrahydropyrazinone Not reported Unknown (research)

Key Observations :

  • Applications: Most analogs (e.g., alachlor, oxadixyl) are agrochemicals, whereas the diethylamino-substituted analog (CAS 137-58-6) is a pharmaceutical (local anesthetic) .
  • Physical Properties: The diethylamino analog’s lower molecular weight (234.33 g/mol vs. 351.40 g/mol) and defined melting point (66–69°C) reflect differences in crystallinity and stability compared to the target compound .
Functional Group Analysis
  • Tetrahydropyrazinone Ring: Unique to the target compound, this ring system may confer protease inhibition or metal-chelating properties, unlike the oxazolidinyl ring in oxadixyl or the methoxymethyl group in alachlor .

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